![molecular formula C14H11F3O B6372083 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261859-34-0](/img/structure/B6372083.png)
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% (2-MFP) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless, crystalline solid with a melting point of 79 °C and a boiling point of 230 °C. 2-MFP is a derivative of phenol and is a common starting material for the synthesis of a variety of organic compounds. It has been used to synthesize a variety of drugs, pesticides, and other compounds.
Scientific Research Applications
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been widely used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of heterocycles, such as thiazoles, oxazoles, and imidazoles. In addition, it has been used in the synthesis of a variety of polymers, such as polyesters, polyurethanes, and polyamides.
Mechanism of Action
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is an aromatic compound and its reactivity is due to the presence of an electron-withdrawing trifluoromethyl group. This group increases the electrophilicity of the phenolic hydroxyl group, making it more susceptible to nucleophilic attack by a variety of nucleophiles.
Biochemical and Physiological Effects
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its low cost, availability, and ease of synthesis. However, it is important to note that it is toxic and should be handled with care. In addition, it is important to note that the product of the reaction may not be pure and may contain impurities, which can affect the results of the experiment.
Future Directions
The potential of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% as a starting material for the synthesis of a variety of drugs and other compounds is still being explored. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% and its potential therapeutic applications. Other future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications of 2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95%.
Synthesis Methods
2-Methyl-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized by the reaction of 2-methyl-5-trifluoromethylphenol with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80 °C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.
properties
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-6-7-10(8-13(9)18)11-4-2-3-5-12(11)14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBHULSPBYRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683942 |
Source
|
Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261859-34-0 |
Source
|
Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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